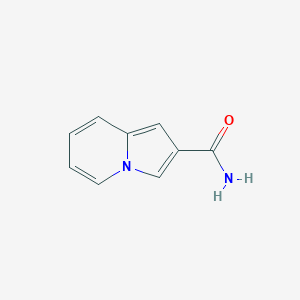

Indolizine-2-carboxamide

Vue d'ensemble

Description

Indolizine-2-carboxamide is a nitrogen-containing heterocyclic compound that belongs to the indolizine family. Indolizines are known for their diverse biological activities and potential applications in various fields, including medicinal chemistry and material science. The unique structure of this compound, which includes a fused pyrrole and pyridine ring system, makes it an interesting subject for scientific research and industrial applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of indolizine-2-carboxamide typically involves the construction of the indolizine core followed by the introduction of the carboxamide group. One common method is the cyclization of pyridine derivatives with suitable nucleophiles. For example, the reaction of 2-alkylpyridines with acetylenes in the presence of a catalyst such as copper(II) acetate can yield indolizines . Another approach involves the use of aldehydes, secondary amines, and terminal alkynes under gold-catalyzed conditions .

Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that ensure high yields and purity. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, green chemistry principles, such as solvent-free reactions and the use of recyclable catalysts, are often employed to minimize environmental impact .

Analyse Des Réactions Chimiques

Types of Reactions: Indolizine-2-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the carboxamide group to an amine.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the indolizine core.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield indolizine N-oxides, while reduction can produce indolizine-2-amine derivatives .

Applications De Recherche Scientifique

Indolizine-2-carboxamide has a wide range of scientific research applications, including:

Mécanisme D'action

The mechanism of action of indolizine-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the mycobacterial membrane protein large 3 transporter (MmpL3) in Mycobacterium tuberculosis, leading to the disruption of cell wall synthesis and bacterial growth . In cancer cells, this compound can induce apoptosis and cell cycle arrest by targeting key regulatory proteins and signaling pathways .

Comparaison Avec Des Composés Similaires

Indolizine-2-carboxamide can be compared with other similar compounds, such as:

Indole-2-carboxamide: Shares a similar structure but with an indole core instead of indolizine.

Indole-3-carboxamide: Another related compound with a carboxamide group at the 3-position of the indole ring.

Indolizine derivatives:

The uniqueness of this compound lies in its specific structural features and the diverse range of biological activities it exhibits, making it a valuable compound for further research and development.

Activité Biologique

Indolizine-2-carboxamide is a compound of significant interest due to its diverse biological activities and potential therapeutic applications. This article explores its biological activity, including mechanisms of action, structure-activity relationships, and therapeutic implications, supported by relevant data and case studies.

Overview of this compound

Indolizine derivatives, including this compound, have been extensively studied for their pharmacological properties. These compounds are characterized by a bicyclic structure that can interact with various biological targets, leading to a range of biological effects such as antimicrobial, anti-inflammatory, and anticancer activities.

Biological Activities

-

Antimicrobial Activity

- This compound and its derivatives have demonstrated significant antimicrobial properties. A study revealed that several synthesized indolizines exhibited moderate to good potency against Mycobacterium tuberculosis (MTB), with minimum inhibitory concentrations (MIC) ranging from 4 to 32 µg/mL against the susceptible H37Rv strain . Additionally, some derivatives displayed efficacy against multidrug-resistant strains .

-

Antitumor Activity

- The compound has shown promising antitumor effects in various cancer cell lines. For instance, indole-2-carboxamide derivatives were evaluated for their cytotoxicity against malignant brain tumor cells, revealing an IC50 value of 0.33 µM for one of the compounds tested . This highlights the potential of indolizine derivatives in cancer therapy.

-

Monoamine Oxidase Inhibition

- This compound has also been identified as an inhibitor of monoamine oxidase (MAO), which is critical in the metabolism of neurotransmitters. Some N'-substituted hydrazides derived from indolizine-2-carboxylic acid showed greater activity than iproniazid, a known MAO inhibitor . This suggests potential applications in treating mood disorders or neurodegenerative diseases.

-

Antiparasitic Activity

- Research has indicated that certain indoline-2-carboxamide derivatives exhibit potent antiproliferative activity against Trypanosoma brucei, the causative agent of African sleeping sickness. One compound demonstrated an EC50 value of 27 nM with over 1600-fold selectivity for the parasite compared to mammalian cells . This specificity is crucial for developing targeted therapies with minimal side effects.

Structure-Activity Relationships (SAR)

The biological activity of this compound is closely linked to its chemical structure. Modifications at specific positions on the indolizine ring can significantly influence its pharmacological properties:

| Modification | Effect on Activity |

|---|---|

| N-substitution | Enhances MAO inhibition and antiproliferative activity |

| Positioning of functional groups | Affects selectivity and potency against specific targets (e.g., MTB) |

| Molecular weight and lipophilicity | Influences bioavailability and blood-brain barrier penetration |

Case Studies

-

Anti-Tubercular Activity

- A series of trisubstituted indolizines were synthesized and evaluated for anti-TB activity. The compounds exhibited varying degrees of effectiveness against both drug-susceptible and multidrug-resistant strains, with some achieving MIC values as low as 4 µg/mL . The study provided insights into the structural features necessary for enhanced anti-TB efficacy.

- Cytotoxicity in Cancer Models

- Selective MAO Inhibition

Propriétés

IUPAC Name |

indolizine-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O/c10-9(12)7-5-8-3-1-2-4-11(8)6-7/h1-6H,(H2,10,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEKIQFKOKMMCCE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CC(=CN2C=C1)C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10665624 | |

| Record name | Indolizine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10665624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22320-23-6 | |

| Record name | Indolizine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10665624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.